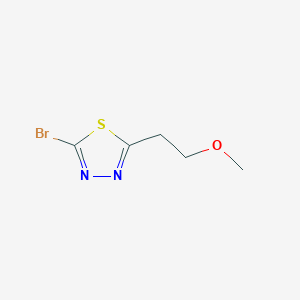

2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole

Description

2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole (CAS: 1344107-53-4) is a brominated 1,3,4-thiadiazole derivative featuring a 2-methoxyethyl substituent at the 5-position. This compound is characterized by a molecular formula of C₅H₇BrN₂OS and a molecular weight of 223.09 g/mol (estimated). Its structural uniqueness lies in the combination of a bromine atom (a strong electron-withdrawing group) and a 2-methoxyethyl chain (a polar, electron-donating group), which confers distinct physicochemical and reactivity properties. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly in cross-coupling reactions due to its bromine substituent .

Properties

IUPAC Name |

2-bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2OS/c1-9-3-2-4-7-8-5(6)10-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXUTXWGSDLIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 5-Substituted 1,3,4-Thiadiazoles

A key step in preparing 2-bromo substituted thiadiazoles involves selective bromination at the 2-position of the thiadiazole ring. According to recent patent literature, bromination can be efficiently achieved by reacting 2-amino-5-substituted-1,3,4-thiadiazoles with bromine in acidic media, followed by oxidation and alkali treatment to isolate the brominated product.

Pretreatment: Dissolve the 5-substituted 1,3,4-thiadiazole (e.g., 2-amino-5-(2-methoxyethyl)-1,3,4-thiadiazole precursor) in an aqueous acid solution (typically 2-6% mass fraction of acid, optimally 3-5%) to obtain a homogeneous reaction solution. This ensures complete dissolution and uniform reaction conditions.

Bromination Reaction: Add bromine to the acidic solution under controlled temperature conditions (15–30 °C). The bromine reacts with the amino-thiadiazole to form a preliminary brominated intermediate.

Oxidative Step: Introduce an oxidant such as hypochlorite, chlorate, chlorite, hydrogen peroxide, or related chlorine oxoacids to facilitate the oxidation of the intermediate to the desired brominated thiadiazole.

Alkali Treatment: Neutralize the reaction mixture with alkali to precipitate and isolate the this compound.

This method is notable for its environmental and economic advantages, including reduced bromine consumption and minimized wastewater generation.

Alternative Synthetic Routes

Cyclization of Thiosemicarbazide Derivatives

Another approach to synthesize 5-substituted 2-bromo-1,3,4-thiadiazoles involves the initial formation of the 5-substituted thiadiazole ring via cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid or aldehyde derivatives bearing the 2-methoxyethyl substituent. Subsequent bromination at the 2-position can be performed as described above.

Oxidative Cyclization of Thiosemicarbazones

Oxidative cyclization of thiosemicarbazones with ferric chloride or other oxidants can yield 2-amino-5-substituted thiadiazoles, which can then be brominated at the 2-position. This method allows for the introduction of various substituents at the 5-position, including the 2-methoxyethyl group, prior to bromination.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Dissolution | Acidic aqueous solution, 2-6% acid (preferably 3-5%) | Ensures homogeneous reaction; acid type typically mineral acids (HCl, H2SO4) |

| Bromination | Bromine addition at 15–30 °C | Controlled temperature prevents side reactions; bromine amount minimized for efficiency |

| Oxidation | Oxidants: hypochlorite, chlorate, chlorite, H2O2 | Oxidants facilitate conversion to brominated product; mass ratio oxidant:substrate 20-50 |

| Alkali Treatment | Neutralization with base (e.g., NaOH) | Precipitates final product for isolation |

Research Findings and Advantages

- The described bromination method reduces bromine usage, lowering costs and environmental impact.

- Acidic dissolution improves reaction completeness by providing a homogeneous medium.

- The use of oxidants in the bromination step enhances yield and purity of the brominated thiadiazole.

- Alkali treatment facilitates easy isolation of the product, improving process scalability.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acidic Bromination with Oxidant | 2-amino-5-(2-methoxyethyl)-1,3,4-thiadiazole, Br2, oxidant | Acidic medium (3-5% acid), 15-30 °C, oxidant mass ratio 20-50 | High yield, reduced bromine use, environmentally friendly | Requires careful control of conditions |

| Cyclization of Thiosemicarbazide | Thiosemicarbazide, 2-methoxyethyl carboxylic acid derivatives | Heating with dehydrating agents (e.g., polyphosphoric acid) | Direct ring formation with substituent introduction | Multi-step, may require purification |

| Oxidative Cyclization of Thiosemicarbazones | Thiosemicarbazones, ferric chloride | Oxidation at controlled temperature | Versatile for various 5-substituents | Needs precursor synthesis |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted thiadiazole, while a Suzuki-Miyaura coupling reaction would result in a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a building block for synthesizing potential pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases, particularly neurological and inflammatory conditions. The methoxyethyl group improves solubility and bioavailability, making it suitable for drug formulation.

Case Study: Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit anticancer properties. For instance, derivatives similar to 2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole have shown efficacy in reducing the viability of cancer cells in vitro and in vivo. A review highlighted several thiadiazole derivatives that decreased the viability of human leukemia and solid tumor cells, suggesting that this compound could be a candidate for further anticancer studies .

Organic Synthesis

Intermediate in Synthesis

This compound acts as an intermediate in synthesizing more complex heterocyclic compounds. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines or thiols. This property is valuable for creating new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Reactivity Profile

The following table summarizes the reactivity of this compound:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Bromine can be replaced by amines or thiols to form new derivatives. |

| Oxidation and Reduction | The thiadiazole ring can participate in redox reactions affecting electronic properties. |

| Coupling Reactions | Can be used in cross-coupling reactions (e.g., Suzuki-Miyaura) to form carbon-carbon bonds. |

Material Science

Organic Electronics

The unique electronic properties of the thiadiazole ring make this compound a candidate for applications in organic electronics and photovoltaic materials. Its ability to facilitate charge transport can enhance the performance of organic solar cells and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The 1,3,4-thiadiazole core is highly versatile, with substituents critically influencing properties. Key comparisons include:

- Electronic Effects : The 2-methoxyethyl group in the target compound donates electrons via its oxygen atom, contrasting with electron-withdrawing groups like difluoromethyl or bromophenyl. This balance may optimize reactivity in nucleophilic substitutions .

- Solubility : The methoxyethyl chain improves aqueous solubility compared to purely aromatic (e.g., 4-methoxyphenyl) or alkyl (e.g., ethyl) analogs, making it favorable for solution-phase reactions .

Biological Activity

2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. The structure of this compound allows it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activities associated with this compound, highlighting its anticancer, antimicrobial, and other pharmacological properties supported by recent research findings.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The specific compound this compound has shown promising results in inhibiting cancer cell proliferation.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the range of 10-30 µM against breast and lung cancer cell lines .

- Mechanism of Action : The mechanism by which thiadiazoles exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways such as ERK1/2 .

- Selectivity : Importantly, these compounds have been noted for their selectivity towards cancer cells while sparing normal cells, which is critical for reducing side effects during treatment .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. This compound has been evaluated for its efficacy against various bacterial and fungal strains.

Research Findings

- Broad Spectrum Activity : Compounds within the thiadiazole family have demonstrated activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against pathogens like Candida albicans .

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 10 to 50 µg/mL for certain thiadiazole derivatives against various pathogens, indicating their potential as effective antimicrobial agents .

Summary of Biological Activities

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole, and how are intermediates characterized?

The synthesis typically involves a multistep approach:

Core Thiadiazole Formation : Cyclization of thiosemicarbazide with carboxylic acid derivatives under acidic conditions yields 2-amino-1,3,4-thiadiazoles .

Functionalization : Bromination at the C2 position is achieved using N-bromosuccinimide (NBS) in anhydrous solvents (e.g., DMF or CCl₄) at 60–80°C .

Methoxyethyl Introduction : Alkylation or nucleophilic substitution reactions introduce the 2-methoxyethyl group at C4.

Characterization :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., bromine deshields adjacent protons; methoxyethyl signals appear at δ ~3.4 ppm for OCH₃) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 251.0 g/mol).

Reactivity and Functionalization

Q. Q2. How does the bromine substituent influence reactivity in cross-coupling reactions?

The C2 bromine acts as a leaving group, enabling:

- Suzuki-Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids yield biaryl derivatives for extended conjugation .

- Nucleophilic Substitution : Reaction with amines or thiols generates 2-amino/2-thio derivatives.

Key Considerations : - Steric hindrance from the methoxyethyl group may reduce reaction efficiency at C5.

- Optimize catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) and solvent polarity (e.g., THF or DMSO) .

Biological Activity Profiling

Q. Q3. What methodologies are used to evaluate the antibacterial activity of thiadiazole derivatives?

- Broth Microdilution Assay : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains. MIC values (µg/mL) determine efficacy .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing bromine with chlorine or altering the methoxyethyl chain) to identify pharmacophores .

Example Data :

| Derivative | MIC (S. aureus) | MIC (E. coli) |

|---|---|---|

| Target Compound | 8 µg/mL | 16 µg/mL |

| 2-Chloro analog | 32 µg/mL | 64 µg/mL |

Advanced: Bromination Site Selectivity

Q. Q4. How can regioselective bromination at C2 vs. C5 be controlled in the thiadiazole core?

- Electronic Effects : Bromine preferentially substitutes at electron-deficient positions. DFT calculations predict C2 as more electrophilic due to adjacent nitrogen atoms .

- Steric Guidance : Bulky directing groups (e.g., methoxyethyl at C5) block bromination at C5.

Experimental Validation : - Use X-ray crystallography (e.g., triclinic P1 space group, α = 89.3°, β = 89.2°) to confirm substitution patterns .

Advanced: Reconciling Contradictory Bioactivity Data

Q. Q5. How to address discrepancies in reported MIC values across studies?

- Standardized Protocols : Ensure consistent inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 hrs) .

- Control Compounds : Include ciprofloxacin (Gram-negative) and vancomycin (Gram-positive) as benchmarks.

- Mechanistic Studies : Use fluorescence-based assays (e.g., SYTOX Green uptake) to differentiate bactericidal vs. bacteriostatic effects .

Material Science Applications

Q. Q6. How does the bromine-methoxyethyl substitution pattern affect electronic properties for optoelectronic applications?

- Electron-Withdrawing Bromine : Lowers LUMO energy, enhancing electron transport in organic semiconductors .

- Methoxyethyl Donor : Introduces steric bulk but minimal electronic contribution.

Characterization Tools : - Cyclic voltammetry (E₀₀ ≈ -1.2 V vs. Ag/AgCl) .

- UV-Vis spectroscopy (λₘₐₓ ~300 nm, π→π* transitions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.